molecular formula C36H30N4 B8200719 N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine

N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B8200719
M. Wt: 518.6 g/mol
InChI Key: DJAVGLSMAXSAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound with a complex structure characterized by multiple biphenyl and amino groups. This compound is known for its applications in organic electronics, particularly in the development of materials for OLEDs (organic light-emitting diodes) and perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl derivatives with amine groups under controlled conditions. One common method includes the use of biphenol and p-nitrochlorobenzene as starting materials. These are mixed with a salt-forming agent and a strong-polarity aprotic solvent under nitrogen protection. The mixture undergoes a reflux reaction at 130-140°C for 3-5 hours . The resulting product is then filtered, washed, and dried to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as sublimation are employed to achieve ultra-pure grades of the compound .

Chemical Reactions Analysis

Types of Reactions

N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, often using halogenated biphenyl derivatives as starting materials.

Common Reagents and Conditions

Common reagents include strong acids and bases, organic solvents like dimethylformamide (DMF), and catalysts such as nickel or palladium. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce various biphenyl amines .

Scientific Research Applications

N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine involves its ability to act as an electron donor or acceptor, depending on the specific application. In OLEDs, it functions as a hole transport layer material, facilitating the movement of positive charges and improving the efficiency of the device . The molecular targets and pathways involved include interactions with other organic molecules and the formation of stable charge-transfer complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N4-Bis(4’-amino-[1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific arrangement of biphenyl and amino groups, which confer distinct electronic properties. This makes it particularly suitable for use in high-performance electronic devices, where precise control over charge transport is essential .

Properties

IUPAC Name

4-[4-[4-(4-aminophenyl)-N-[4-(4-aminophenyl)phenyl]anilino]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N4/c37-31-13-1-25(2-14-31)28-7-19-34(20-8-28)40(35-21-9-29(10-22-35)26-3-15-32(38)16-4-26)36-23-11-30(12-24-36)27-5-17-33(39)18-6-27/h1-24H,37-39H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAVGLSMAXSAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 3
N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 4
N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 5
N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 6
N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.